molecular formula C20H20N4O2S B4626073 N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide

N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B4626073
M. Wt: 380.5 g/mol
InChI Key: HZUFLSTWGCYDCE-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This introduction provides an overview of its synthesis, structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategic condensation reactions, as seen in the preparation of pyrazolopyrimidines and Schiff bases from amino pyrazole carboxamides. These compounds are characterized by analytical and spectroscopic data, underlining the importance of precise synthetic routes for creating structurally diverse molecules with potential antitumor activities (Hafez et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole and pyrazolopyrimidine derivatives, including those structurally related to N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide, has been a focus of research aiming at novel therapeutic agents. For example, compounds synthesized through the cyclocondensation of enaminodiketones have been studied for their regiospecific synthesis and potential as drug precursors (Rosa et al., 2008). Similarly, research on heterocyclic synthesis involving thiophene-2-carboxamide derivatives showcases the versatility of these compounds in generating new antibiotic and antibacterial drugs (Ahmed, 2007).

Biological Activities

The biological activities of pyrazole and pyrazolopyrimidine derivatives have been extensively explored. Notable findings include their potential as antimicrobial and anti-inflammatory agents, as demonstrated through synthesis and evaluation studies (El-Dean et al., 2015). Moreover, the antitumor activities of some pyrazolopyrimidines and related Schiff bases derived from amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been evaluated, revealing promising cytotoxic effects against various human cancer cell lines (Hafez et al., 2013).

Novel Applications

Innovative applications have been discovered through the study of these compounds, such as the direct N-cyclopropylation of cyclic amides and azoles, which opens new avenues for the synthesis of nitrogen-containing heterocycles with potential pharmaceutical applications (Gagnon et al., 2007).

properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-24-11-10-16(23-24)18(25)22-20-17(19(26)21-14-8-9-14)15(12-27-20)13-6-4-3-5-7-13/h3-7,10-12,14H,2,8-9H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUFLSTWGCYDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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